molecular formula C7H17Cl2FN2O B1484895 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride CAS No. 2098112-00-4

2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride

Cat. No. B1484895
M. Wt: 235.12 g/mol
InChI Key: YDBMSRPWYBBUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride, also known as 2F-OXP-DHC, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble, and volatile compound. 2F-OXP-DHC has been studied for its ability to catalyze and modulate various biochemical and physiological processes. This article will discuss the synthesis method of 2F-OXP-DHC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination (ECF) process is significant in the context of compounds like 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride. Research by Takashi, Tamura, and Sekiya (2005) explored the ECF of ester derivatives of oxolane-2-yl-carboxylic acid, oxolane-2-yl-methanol, and oxane-2-yl-methanol. This study highlights the potential of using similar compounds in electrochemical fluorination processes to obtain desirable fluorinated products, such as perfluoro(oxolane-2-yl-carbonylfluoride) (Takashi, Tamura, & Sekiya, 2005).

Carbon-Fluorine Bond Formation

The formation of carbon-fluorine bonds is a crucial aspect of chemical research involving fluorine-substituted compounds. Barthazy et al. (1999) demonstrated the reactivity of a five-coordinate fluoro complex of ruthenium(II) with various substrates, leading to bromide/fluoride exchange. This research presents a methodology that could potentially be applied to substances like 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride for creating novel fluorine-containing compounds (Barthazy et al., 1999).

CO2 Capture

In the context of environmental science and green technology, 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride and related compounds may have applications in CO2 capture. Zhao et al. (2018) conducted a study on low-viscous diamino protic ionic liquids with fluorine-substituted phenolic anions for CO2 capture, indicating the potential use of fluorine-substituted diamines in capturing and releasing CO2 efficiently (Zhao et al., 2018).

Selective Mitochondrial Labeling

In biological and medical research, fluorinated compounds like 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride could be explored for selective labeling of cellular structures. Sánchez et al. (2014) discovered a fluorogenic dye, MitoBlue, that selectively stains functional mitochondria, exhibiting low toxicity and bright emission. Such discoveries open avenues for the use of fluorinated compounds in targeted cellular imaging (Sánchez et al., 2014).

Crystal Structure Analysis

Crystallographic studies of fluorine-containing compounds provide insights into their potential applications. Abdi, Al-Sadhan, and Ben Ali (2014) analyzed the crystal structure of bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride trihydrate, showcasing the importance of such studies in understanding the properties and potential applications of similar fluorinated compounds (Abdi, Al-Sadhan, & Ben Ali, 2014).

properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O.2ClH/c8-7(4-9,5-10)6-1-2-11-3-6;;/h6H,1-5,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMSRPWYBBUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 2
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
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2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 4
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 5
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 6
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride

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